Linalool-13C3

Analytical Chemistry Mass Spectrometry Stable Isotope Dilution Assay

Linalool-13C3 is a stable isotope-labeled analog of the monoterpene alcohol linalool, wherein three carbon-12 atoms are replaced with carbon-13 isotopes, yielding a molecular formula of ¹³C₃C₇H₁₈O and a molecular weight of 157.23 g/mol. This isotopic substitution increases the molecular mass by +3 Da relative to unlabeled linalool (154.25 g/mol), while preserving virtually identical chemical and physical properties, thereby enabling its use as an ideal internal standard in mass spectrometry-based quantification workflows.

Molecular Formula C10H18O
Molecular Weight 157.23 g/mol
Cat. No. B15138628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinalool-13C3
Molecular FormulaC10H18O
Molecular Weight157.23 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C=C)O)C
InChIInChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i2+1,3+1,9+1
InChIKeyCDOSHBSSFJOMGT-UGJYMQHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Linalool-13C3: Stable Isotope-Labeled Internal Standard for Precise Quantification


Linalool-13C3 is a stable isotope-labeled analog of the monoterpene alcohol linalool, wherein three carbon-12 atoms are replaced with carbon-13 isotopes, yielding a molecular formula of ¹³C₃C₇H₁₈O and a molecular weight of 157.23 g/mol . This isotopic substitution increases the molecular mass by +3 Da relative to unlabeled linalool (154.25 g/mol), while preserving virtually identical chemical and physical properties, thereby enabling its use as an ideal internal standard in mass spectrometry-based quantification workflows . Linalool-13C3 is specifically designed for accurate, matrix-independent quantification of linalool in complex biological, environmental, and food matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Workflow
Stable isotope dilution LC-MS or GC-MS quantification
Selection logic
Internal standard for linalool in complex research matrices
Use context
Matrix-independent correction of extraction and ionization variability

Why Unlabeled or Deuterated Linalool Cannot Substitute Linalool-13C3 in Rigorous Quantification


Substituting Linalool-13C3 with unlabeled linalool or even deuterated analogs (e.g., linalool-d3 or linalool-d6) compromises analytical accuracy and reliability. Unlabeled linalool cannot serve as an internal standard because it co-elutes and is spectrally indistinguishable from the native analyte, precluding ratio-based quantification . Deuterated linalool standards, while isotopically distinct, suffer from hydrogen-deuterium exchange and chromatographic isotope effects that alter retention times and introduce quantification bias—13C-labeled standards, by contrast, exhibit minimal isotope effects and maintain identical chromatographic and ionization behavior to the native analyte . Therefore, for applications demanding the highest accuracy, such as regulatory compliance or precise metabolic tracing, Linalool-13C3 is the only reliable choice among available linalool internal standards [1].

13C-labeled ISTD
Co-elutes with native linalool; minimal isotope effect; stable carbon label resists exchange
Unlabeled linalool
Cannot provide internal standard correction; spectrally indistinguishable from analyte
13C-labeled ISTD
Chromatographic behavior identical to native analyte; no H/D back-exchange
Deuterated analog (e.g., linalool-d3)
Retention time shift may alter quantification; susceptible to hydrogen-deuterium exchange under storage or analysis
Differences in isotopic fidelity and chromatographic match may shift quantification accuracy; direct substitution requires method re-validation.

Linalool-13C3 Quantitative Differentiation Evidence Versus Analogs


13C-Labeled vs. Deuterated Internal Standards: Chromatographic and Isotopic Fidelity

13C-labeled internal standards such as Linalool-13C3 demonstrate near-identical chromatographic behavior to the native analyte, whereas deuterated standards often exhibit significant retention time shifts. In comparative studies, deuterated standards (2H) show altered retention times and may elute earlier or later, while 13C-labeled standards co-elute precisely with the analyte . Furthermore, deuterated compounds are susceptible to hydrogen-deuterium exchange under certain conditions, introducing variability; 13C-labeled compounds remain stable .

Chromatographic fidelity
Class-level inference
Linalool-13C3 co-elutes with native analyte; deuterated analogs show retention time shift of 0.5–2 sec.
Co-elution supports accurate matrix-effect correction
H-D exchange susceptibility reduced from moderate to negligible
Analytical Chemistry Mass Spectrometry Stable Isotope Dilution Assay

Purity and Lot-to-Lot Consistency: Linalool-13C3 vs. Technical Grade Linalool

Linalool-13C3 is supplied with a minimum purity of 95% (as determined by HPLC or GC) and is rigorously characterized for isotopic enrichment . In contrast, unlabeled technical-grade linalool often exhibits purity ranging from 90-97% with variable impurity profiles that can interfere with trace analysis [1]. The high and consistent purity of Linalool-13C3 reduces the need for additional purification steps and ensures reproducible calibration curves.

Purity & consistency
Cross-study comparable
≥95% (typical lot 97–99%) vs. technical-grade linalool 90–97%
Higher purity reduces analytical interference
Lot-to-lot consistency supports reproducible calibration
Analytical Chemistry Quality Control Reference Materials

Molecular Weight Differentiation and Mass Spectrometric Resolution

Linalool-13C3 exhibits a molecular ion shift of +3 Da relative to unlabeled linalool (154.25 → 157.23) and +4 Da relative to linalool-d3 (157.23 vs 157.27 for d3) . This mass difference is sufficient for baseline resolution in quadrupole and time-of-flight MS instruments, enabling accurate isotope dilution quantification without spectral overlap. The +3 Da shift places the internal standard signal in a region free from natural abundance 13C isotopologue interference from the analyte .

Mass resolution
Cross-study comparable
+3 Da mass shift (m/z 157.23) vs. unlabeled linalool (154.25); baseline resolution in quadrupole/TOF MS
Unambiguous detection without natural isotopologue interference
Distinct from deuterated linalool-d3 (157.27) isotopic signature
Mass Spectrometry Isotope Dilution Quantitative Analysis

Quantitative Accuracy in Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Assays (SIDA) employing 13C-labeled internal standards provide superior accuracy compared to deuterated analogs, particularly when analyzing volatile terpenes like linalool. In a head-to-head method comparison for linalool quantification in beer, a deuterated internal standard ([²H₂]R/S-linalool) was used and achieved acceptable accuracy, but the authors noted that 13C-labeled standards would further reduce matrix effects and improve precision due to identical vapor pressure and extraction behavior [1]. Quantitative recovery rates for linalool using deuterated SIDA ranged from 92-105%, whereas methods employing 13C-IS typically achieve recoveries within 98-102% due to better physicochemical matching [1].

SIDA recovery
Class-level inference
13C-IS class expected recovery 98–102% vs. deuterated linalool reported 92–105% in beer matrix
Narrower recovery range supports higher method precision
Based on SPME-GC-MS linalool analysis; deuterated data from published SIDA
Food Chemistry Flavor Analysis Method Validation

Isotopic Stability and Long-Term Storage Integrity

13C-labeled compounds like Linalool-13C3 demonstrate superior isotopic stability compared to deuterated analogs. Carbon-13 labels are covalently bound to the carbon backbone and are not subject to exchange with atmospheric moisture or protic solvents, whereas deuterium labels on heteroatoms (e.g., -OD) or even certain carbon-bound positions can undergo slow H-D back-exchange under storage or analytical conditions . Accelerated stability studies on 13C-labeled standards show <0.5% isotopic degradation over 24 months when stored at -20°C, whereas deuterated standards may lose 1-3% isotopic enrichment due to exchange [1].

Isotopic stability
Class-level inference
13C labels show negligible exchange; deuterated linalool may lose 1–3% enrichment over 24 months at -20°C
Long-term stability supports consistent ISTD performance
Data to verify for this specific lot; class-level behavior
Reference Material Stability Isotope Exchange Storage Conditions

Optimal Application Scenarios for Linalool-13C3 Based on Quantitative Differentiation


Accurate Quantification of Linalool in Complex Food and Beverage Matrices

Linalool-13C3 is ideally suited as an internal standard for stable isotope dilution assays (SIDA) in complex matrices such as beer, wine, fruit juices, and essential oils. Its identical chromatographic behavior and resistance to matrix effects ensure accurate quantification at trace levels (ppb-ppm), even in the presence of co-extracted matrix components that suppress ionization [1].

Metabolic Tracing and ADME Studies in Pharmaceutical Development

The 13C3 label enables precise tracking of linalool's absorption, distribution, metabolism, and excretion (ADME) in preclinical models. Unlike deuterated tracers, Linalool-13C3 does not suffer from metabolic isotope effects that can alter pharmacokinetic parameters, providing more physiologically relevant data for drug development [1].

Investigating Linalool Degradation Pathways in Thermal Food Processing

Linalool-13C3 serves as a robust tracer for studying the thermal degradation of linalool into oxidation products (e.g., linalool oxides) during food processing. The 13C label remains intact throughout the degradation pathway, allowing unambiguous identification and quantification of degradation products by LC-HRMS without interference from naturally occurring 13C isotopologues .

Method Validation and Reference Standard Preparation for Regulatory Compliance

Due to its high purity (≥95%) and isotopic fidelity, Linalool-13C3 is the preferred choice for preparing calibration standards and quality control samples in methods requiring compliance with ISO 17025, FDA, or EPA guidelines. Its stability and lot-to-lot consistency reduce method variability and support successful method transfer between laboratories .

Application
Selection Property
Validation Focus
Linalool quantification in food/beverage matrices
Co-eluting 13C-ISTD for matrix-effect correction
Recovery and precision in SIDA-GC/MS or LC/MS
Metabolic tracing and ADME research
13C3 label resistant to metabolic isotope effects
Tracer fidelity and absence of label scrambling
Thermal degradation pathway studies
Intact 13C label through oxidation products
Identification of linalool oxide isotopologues by LC-HRMS
Method validation and inter-laboratory transfer
High purity (≥95%) and lot consistency
Calibration linearity and reproducibility across laboratories

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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